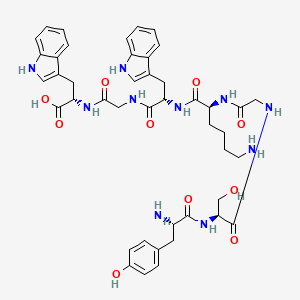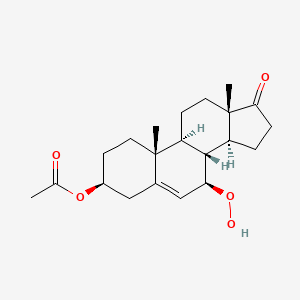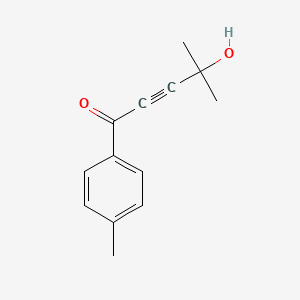
1H-Indole-3-carboxylic acid, 1-(1,1-dimethyl-2-propenyl)-, methyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-Indole-3-carboxylic acid, 1-(1,1-dimethyl-2-propenyl)-, methyl ester is a complex organic compound belonging to the indole family. Indoles are heterocyclic aromatic organic compounds that play a significant role in various biological processes and are found in many natural products, including tryptophan, an essential amino acid. This particular compound is characterized by its unique structure, which includes a carboxylic acid group, a dimethylpropenyl group, and a methyl ester group attached to the indole ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Indole-3-carboxylic acid, 1-(1,1-dimethyl-2-propenyl)-, methyl ester typically involves several steps:
Formation of the Indole Ring: The indole ring can be synthesized through various methods, such as the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone.
Introduction of the Carboxylic Acid Group: The carboxylic acid group can be introduced through the oxidation of the corresponding alcohol or aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.
Addition of the Dimethylpropenyl Group: The dimethylpropenyl group can be added through a Friedel-Crafts alkylation reaction, where the indole ring reacts with an alkyl halide in the presence of a Lewis acid catalyst like aluminum chloride.
Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst like sulfuric acid to form the methyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
1H-Indole-3-carboxylic acid, 1-(1,1-dimethyl-2-propenyl)-, methyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the ester group to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The indole ring can undergo electrophilic substitution reactions, such as halogenation, nitration, and sulfonation, using reagents like halogens, nitric acid, and sulfuric acid, respectively.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Catalysts: Aluminum chloride, sulfuric acid
Major Products Formed
Oxidation: Ketones, aldehydes
Reduction: Alcohols
Substitution: Halogenated, nitrated, and sulfonated derivatives
Aplicaciones Científicas De Investigación
1H-Indole-3-carboxylic acid, 1-(1,1-dimethyl-2-propenyl)-, methyl ester has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications, such as drug development and design.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and dyes.
Mecanismo De Acción
The mechanism of action of 1H-Indole-3-carboxylic acid, 1-(1,1-dimethyl-2-propenyl)-, methyl ester involves its interaction with various molecular targets and pathways. The compound may exert its effects by binding to specific receptors, enzymes, or proteins, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific biological context and application.
Comparación Con Compuestos Similares
Similar Compounds
1H-Indole-3-carboxylic acid: Lacks the dimethylpropenyl and methyl ester groups, making it less complex.
1H-Indole-3-carboxylic acid, methyl ester: Lacks the dimethylpropenyl group, making it structurally simpler.
1H-Indole-3-carboxylic acid, 1-(1,1-dimethyl-2-propenyl)-: Lacks the methyl ester group, making it less versatile in certain reactions.
Uniqueness
1H-Indole-3-carboxylic acid, 1-(1,1-dimethyl-2-propenyl)-, methyl ester is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the dimethylpropenyl group and the methyl ester group enhances its potential for diverse applications in synthesis and research.
Propiedades
Número CAS |
306776-02-3 |
|---|---|
Fórmula molecular |
C15H17NO2 |
Peso molecular |
243.30 g/mol |
Nombre IUPAC |
methyl 1-(2-methylbut-3-en-2-yl)indole-3-carboxylate |
InChI |
InChI=1S/C15H17NO2/c1-5-15(2,3)16-10-12(14(17)18-4)11-8-6-7-9-13(11)16/h5-10H,1H2,2-4H3 |
Clave InChI |
YVHMEMILZVDHEE-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C=C)N1C=C(C2=CC=CC=C21)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![4-Methyl-2-[(pyridin-2-yl)sulfanyl]pentanamide](/img/structure/B14256526.png)
![N~2~-[4-(Trifluoromethyl)phenyl]-L-glutamine](/img/structure/B14256527.png)



![2,2'-(1,4-Phenylene)bis[5-(trichloromethyl)-1,3,4-oxadiazole]](/img/structure/B14256551.png)

![3-[Bis(2,4,6-trimethylphenyl)phosphanyl]propanenitrile](/img/structure/B14256561.png)
![Benzamide, N-(aminocarbonyl)-3-[(iodoacetyl)amino]-](/img/structure/B14256565.png)

![(2S)-2-Amino-3-{[tert-butyl(diphenyl)silyl]oxy}propan-1-ol](/img/structure/B14256571.png)
